N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-12-18(2)14-19(13-17)26-25(31)24(30)21-15-28(22-9-5-4-8-20(21)22)16-23(29)27-10-6-3-7-11-27/h4-5,8-9,12-15H,3,6-7,10-11,16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMAQYGKIZCJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts acylation, where the indole core reacts with a dimethylphenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the intermediate products to form the target compound, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols or amides to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways such as the PI3K-AKT, MAPK, or HIF-1 pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Oxoindoline Derivatives ()
The compound G (3-Hydroxy-3-(2-oxo-cyclohexylmethyl)-1-piperidin-1-ylmethyl-1,3-dihydro-indol-2-one) shares key structural motifs with the target compound, including the indol-2-one core and a piperidinylmethyl group. However, G incorporates a cyclohexylmethyl substituent instead of the 3,5-dimethylphenylacetamide. For instance, G’s cyclohexyl group could enhance membrane permeability but reduce aromatic π-π stacking interactions critical for binding to kinase ATP pockets.
Compound 3.85 (3-(2-Oxo-1,2-dihydro-indol-3-ylidene)-3,4-dihydro-1H-quinoxalin-2-one) features a quinoxalinone fused to the indole, introducing planar rigidity. This contrasts with the target compound’s flexible piperidinylethyl chain, suggesting divergent target profiles—quinoxalinones are often associated with antimicrobial or antiviral activity, whereas piperidine-containing indoles are explored in CNS disorders .
N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide ()
This compound replaces the indol-2-one core with an isoindole-1,3-dione system, which is more electron-deficient due to the two adjacent carbonyl groups. The propanamide linker (vs. Isoindole-1,3-diones are frequently studied as PARP or HDAC inhibitors, suggesting that the target compound’s indol-2-one may offer a different mechanism, such as kinase or serotonin receptor modulation .
Thiazolidinone-Indole Hybrid ()
The compound N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide introduces a thiazolidinone ring conjugated to the indole. Predicted collision cross-section (CCS) values for this compound ([M+H]+: 223.9 Ų) suggest moderate polarity, comparable to the target compound if similar CCS data were available .
Triazolo-Pyrimidine and Oxadiazole Derivatives ()
The triazolo-pyrimidine derivative in lacks the indole scaffold but shares the acetamide linker and dimethylphenyl group. Triazolo-pyrimidines are often optimized for kinase inhibition (e.g., JAK or EGFR), implying that the target compound’s indole-piperidine system might instead target GPCRs or ion channels.
highlights 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol, which replaces the acetamide with an oxadiazole-thiol group. Oxadiazoles are known for antimicrobial and anti-inflammatory activity, whereas the target compound’s acetamide and piperidine groups may prioritize CNS or metabolic disease targets .
Structural and Pharmacokinetic Implications
Biological Activity
N-(3,5-dimethylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse sources.
Chemical Structure
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cells. It exhibits significant activity against certain cancer cell lines and may also possess antimicrobial properties. The structure suggests potential interactions with enzymes and receptors involved in cell signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds featuring a dimethylphenyl moiety have shown promising results in inhibiting cell proliferation in vitro.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-... | A431 (epidermoid carcinoma) | <10 | |
| Similar compound | Jurkat (T-cell leukemia) | <15 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary tests suggest that it may inhibit the growth of both bacterial and fungal strains, making it a candidate for further development as an antimicrobial drug.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Moderate activity |
Case Studies
- In Vitro Studies : A study conducted on the anticancer properties of similar indole-based compounds showed that modifications in the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions was crucial for increased activity .
- Antimicrobial Testing : Another investigation into derivatives of this class revealed that certain substitutions could lead to enhanced antibacterial activity compared to standard antibiotics like penicillin .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of these compounds. For instance:
- Dimethyl Substitution : Enhances lipophilicity and cellular uptake.
- Indole Moiety : Plays a critical role in receptor binding and modulation of signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
